molecular formula C16H16N6O4 B12001193 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B12001193
M. Wt: 356.34 g/mol
InChI Key: VOVFBEGWJVHCCU-CNHKJKLMSA-N
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Description

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound with a purine base structure It is characterized by the presence of a hydrazide group and a hydroxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide typically involves the reaction of 1,3-dimethylxanthine with hydrazine hydrate and 4-hydroxybenzaldehyde under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethylxanthine: A precursor in the synthesis of the target compound.

    4-hydroxybenzaldehyde: Another precursor used in the synthesis.

    Hydrazine derivatives: Compounds with similar hydrazide groups.

Uniqueness

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H16N6O4

Molecular Weight

356.34 g/mol

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H16N6O4/c1-20-14-13(15(25)21(2)16(20)26)22(9-17-14)8-12(24)19-18-7-10-3-5-11(23)6-4-10/h3-7,9,23H,8H2,1-2H3,(H,19,24)/b18-7+

InChI Key

VOVFBEGWJVHCCU-CNHKJKLMSA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N/N=C/C3=CC=C(C=C3)O

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NN=CC3=CC=C(C=C3)O

Origin of Product

United States

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